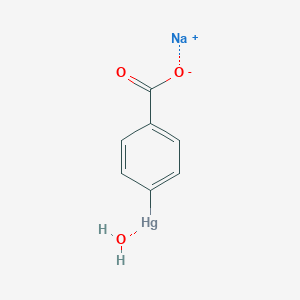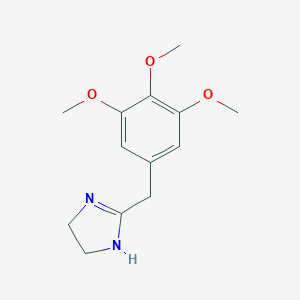![molecular formula C25H16O2 B086327 3,3'-Spirobi[3H-naphtho[2,1-b]pyran] CAS No. 178-10-9](/img/structure/B86327.png)
3,3'-Spirobi[3H-naphtho[2,1-b]pyran]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) is a chemical compound known for its unique structural properties and photochromic behavior. This compound belongs to the family of naphthopyrans, which are widely studied for their applications in various fields, including material science and photochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Spirobi(3H-naphtho(2,1-b)pyran) typically involves the reaction of naphthol derivatives with appropriate aldehydes under acidic conditions. The reaction proceeds through a condensation mechanism, forming the spirobi structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of 3,3’-Spirobi(3H-naphtho(2,1-b)pyran) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthopyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Applications De Recherche Scientifique
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) has numerous scientific research applications:
Material Science: Used in the development of photochromic materials for smart windows and lenses.
Photochemistry: Studied for its photochromic properties, which are useful in light-sensitive applications.
Biology and Medicine: Investigated for potential use in drug delivery systems and as molecular probes.
Industry: Employed in the production of dyes, pigments, and other color-changing materials.
Mécanisme D'action
The mechanism of action of 3,3’-Spirobi(3H-naphtho(2,1-b)pyran) involves photoinduced ring-opening reactions. Upon exposure to light, the compound undergoes a reversible transformation from a closed spiro form to an open merocyanine form. This transformation is facilitated by the absorption of photons, which provide the necessary energy for the ring-opening process. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the subsequent generation of colored species .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenyl-3H-naphtho(2,1-b)pyran: Known for its photochromic properties and used in ophthalmic lenses.
3,3-Diaryl-3H-naphtho(2,1-b)pyran: Exhibits similar photochromic behavior and is used in various light-sensitive applications.
Uniqueness
3,3’-Spirobi(3H-naphtho(2,1-b)pyran) is unique due to its spirobi structure, which provides enhanced stability and distinct photochromic properties compared to other naphthopyrans. This uniqueness makes it particularly valuable in applications requiring long-lasting and reversible color changes .
Propriétés
Numéro CAS |
178-10-9 |
|---|---|
Formule moléculaire |
C25H16O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C25H16O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-16H |
Clé InChI |
XJPKXCFTCNYEKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
Key on ui other cas no. |
178-10-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)







